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Compound of Interest

Compound Name: Iodoacetone

Cat. No.: B1206111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Iodoacetone (1-iodopropan-2-one) is a reactive organoiodine compound that serves as a

valuable tool in biochemical and pharmaceutical research. Its utility stems from its potent

alkylating properties, particularly its ability to covalently modify nucleophilic residues in proteins,

most notably cysteine. This technical guide provides a comprehensive overview of the physical

and chemical properties of iodoacetone, detailed experimental protocols for its synthesis and

use, and an exploration of its impact on cellular signaling pathways.

Physical and Chemical Properties
Iodoacetone is a yellow liquid at room temperature and is characterized by the following

properties:
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Property Value Reference(s)

Molecular Formula C₃H₅IO [1]

Molecular Weight 183.98 g/mol [2]

Appearance Yellow liquid [1][2]

Density 2.17 g/cm³ [3]

Boiling Point 163.1 °C at 760 mmHg [1]

68-69 °C at 24 Torr [3]

Melting Point Not available

Solubility

Slightly soluble in water.

Soluble in ethanol, acetone,

and other organic solvents.

[1][2]

Vapor Pressure 2.1 mmHg at 25 °C [1]

Refractive Index 1.528 [3]

CAS Number 3019-04-3 [2]

Chemical Reactivity and Stability:

Iodoacetone is a reactive compound due to the presence of the electrophilic carbon adjacent

to the iodine atom and the carbonyl group. It is known to be a lachrymator and should be

handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to

light and should be stored in a dark, cool place. Iodoacetone can undergo self-condensation

over time and may decompose upon prolonged exposure to air and moisture.

Hazardous Reactions:

Iodoacetone is incompatible with strong oxidizing agents, strong bases, and reducing agents.

Its reaction with bases can lead to decomposition and the formation of hazardous byproducts.

Experimental Protocols
Synthesis of Iodoacetone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://sathee.iitk.ac.in/article/chemistry/finkelstein-reaction/
https://www.uobabylon.edu.iq/eprints/publication_3_17318_250.pdf
https://sathee.iitk.ac.in/article/chemistry/finkelstein-reaction/
https://www.uobabylon.edu.iq/eprints/publication_3_17318_250.pdf
https://www.jk-sci.com/blogs/resource-center/finkelstein-reaction
https://sathee.iitk.ac.in/article/chemistry/finkelstein-reaction/
https://www.jk-sci.com/blogs/resource-center/finkelstein-reaction
https://sathee.iitk.ac.in/article/chemistry/finkelstein-reaction/
https://www.uobabylon.edu.iq/eprints/publication_3_17318_250.pdf
https://sathee.iitk.ac.in/article/chemistry/finkelstein-reaction/
https://www.jk-sci.com/blogs/resource-center/finkelstein-reaction
https://www.uobabylon.edu.iq/eprints/publication_3_17318_250.pdf
https://www.benchchem.com/product/b1206111?utm_src=pdf-body
https://www.benchchem.com/product/b1206111?utm_src=pdf-body
https://www.benchchem.com/product/b1206111?utm_src=pdf-body
https://www.benchchem.com/product/b1206111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


There are two primary methods for the synthesis of iodoacetone: the Finkelstein reaction and

the direct iodination of acetone.

1. Synthesis via Finkelstein Reaction (from Chloroacetone)

This method involves a halogen exchange reaction, where the chlorine atom in chloroacetone

is substituted by an iodine atom. The reaction is driven to completion by the precipitation of

sodium chloride in acetone.

Materials:

Chloroacetone

Sodium iodide (NaI)

Acetone (anhydrous)

Methylene chloride (dichloromethane, DCM)

Ice bath

Round-bottom flask with a magnetic stirrer

Filtration apparatus

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve chloroacetone in

anhydrous acetone.

Cool the solution in an ice-water bath.

Gradually add sodium iodide to the cooled solution while stirring. The reaction is

exothermic, and the temperature should be maintained between 20-30°C.
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After the addition of sodium iodide is complete, continue stirring the reaction mixture for

two hours at room temperature.

A precipitate of sodium chloride will form. Filter the reaction mixture to remove the

precipitated salt.

Evaporate the filtrate in vacuo using a rotary evaporator to remove the acetone.

Dilute the residue with methylene chloride and filter again to remove any remaining salt.

The resulting solution contains iodoacetone in methylene chloride. The solvent can be

removed by evaporation if a neat product is desired, though purification by vacuum

distillation is recommended for higher purity.

Workflow for Finkelstein Synthesis of Iodoacetone

Caption: Finkelstein synthesis of iodoacetone from chloroacetone.

2. Synthesis via Direct Iodination of Acetone

This method involves the acid-catalyzed reaction of acetone with iodine. The reaction progress

can be monitored by the disappearance of the characteristic color of iodine.

Materials:

Acetone

Iodine (I₂)

Hydrochloric acid (HCl, concentrated) or another suitable acid catalyst

Distilled water

Spectrometer (optional, for kinetic studies)

Thermostatic water bath (optional, for temperature control)

Procedure:
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In a flask, prepare a solution of acetone and the acid catalyst in distilled water.

In a separate container, prepare a solution of iodine.

To initiate the reaction, add the iodine solution to the acetone-acid mixture.

The reaction mixture will initially have the characteristic yellow-brown color of iodine. Stir

the mixture at a constant temperature (e.g., 25°C).

The reaction is complete when the color of the iodine has faded, indicating its

consumption.

The product, iodoacetone, is formed in the aqueous solution along with hydrogen iodide.

Further purification steps, such as extraction and distillation, are necessary to isolate the

pure compound.

Workflow for Direct Iodination of Acetone

Caption: Direct iodination of acetone to synthesize iodoacetone.

Purification of Iodoacetone by Vacuum Distillation
Due to its relatively high boiling point and potential for decomposition at atmospheric pressure,

vacuum distillation is the preferred method for purifying iodoacetone.

Apparatus:

Round-bottom flask (distilling flask)

Short-path distillation head

Thermometer and adapter

Condenser

Receiving flask

Vacuum source (e.g., vacuum pump)
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Cold trap

Heating mantle with a magnetic stirrer

Stir bar

Procedure:

Ensure all glassware is dry and free of cracks.

Place the crude iodoacetone and a magnetic stir bar into the distilling flask. Do not fill the

flask more than two-thirds full.

Assemble the vacuum distillation apparatus, ensuring all joints are properly greased to

create a good seal.

Place a cold trap between the distillation apparatus and the vacuum source to protect the

pump from corrosive vapors.

Begin stirring the crude iodoacetone and start the vacuum pump to reduce the pressure

in the system.

Once a stable vacuum is achieved, begin to gently heat the distilling flask using the

heating mantle.

Collect the fraction that distills at the expected boiling point for iodoacetone at the

recorded pressure. A nomograph can be used to estimate the boiling point at reduced

pressure.

After the distillation is complete, turn off the heat and allow the apparatus to cool to room

temperature before slowly releasing the vacuum.

Analytical Characterization
The identity and purity of synthesized iodoacetone can be confirmed using various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of iodoacetone is expected to show two signals: a

singlet for the methyl protons (CH₃) and a singlet for the methylene protons (CH₂I). The

chemical shifts will be influenced by the adjacent carbonyl and iodine groups.

¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to

the carbonyl carbon (C=O), the methylene carbon bonded to iodine (CH₂I), and the methyl

carbon (CH₃).

Infrared (IR) Spectroscopy:

The IR spectrum of iodoacetone will exhibit a strong, characteristic absorption band for

the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. Other

bands corresponding to C-H and C-I stretching and bending vibrations will also be

present.

Biochemical Applications: Enzyme Inhibition
Iodoacetone is a widely used irreversible inhibitor of enzymes that contain a reactive cysteine

residue in their active site. The inhibition occurs through the alkylation of the sulfhydryl group of

cysteine via an Sₙ2 reaction.

General Protocol for Enzyme Inhibition Studies
This protocol provides a general framework for studying the inhibition of a cysteine-dependent

enzyme (e.g., papain, a cysteine protease, or glyceraldehyde-3-phosphate dehydrogenase,

GAPDH) by iodoacetone.

Materials:

Purified enzyme (e.g., papain or GAPDH)

Appropriate buffer for the enzyme assay

Substrate for the enzyme (e.g., Nα-Benzoyl-L-arginine ethyl ester for papain;

glyceraldehyde-3-phosphate and NAD⁺ for GAPDH)

Iodoacetone stock solution (dissolved in a suitable solvent like DMSO or ethanol)
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Spectrophotometer or plate reader to monitor the reaction

Procedure:

Enzyme and Substrate Preparation: Prepare solutions of the enzyme and its substrate in

the appropriate assay buffer at the desired concentrations.

Inhibition Reaction:

Pre-incubate the enzyme with various concentrations of iodoacetone (and a vehicle

control) in the assay buffer for a defined period (e.g., 15-30 minutes) at a specific

temperature. The incubation should be performed in the dark due to the light sensitivity

of iodoacetone.

Enzyme Activity Assay:

Initiate the enzymatic reaction by adding the substrate to the pre-incubated enzyme-

inhibitor mixtures.

Monitor the progress of the reaction by measuring the change in absorbance or

fluorescence over time, depending on the specific assay. For example, for GAPDH, the

formation of NADH can be monitored at 340 nm.

Data Analysis:

Calculate the initial reaction rates for each inhibitor concentration.

Plot the percentage of enzyme activity remaining as a function of the iodoacetone
concentration to determine the IC₅₀ value (the concentration of inhibitor that causes

50% inhibition).

Mechanism of Cysteine Alkylation by Iodoacetone

Caption: Sₙ2 mechanism of cysteine alkylation by iodoacetone.

Effects on Cellular Signaling Pathways
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The reactivity of iodoacetone towards cysteine residues suggests that it can modulate the

function of proteins involved in cellular signaling. While direct and specific studies on

iodoacetone's effects on many pathways are limited, its ability to act as an alkylating agent

and induce oxidative stress provides insights into its potential impact on key signaling

cascades like NF-κB and MAPK.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.

Its activation is tightly controlled, in part, by the redox state of the cell.

Potential Mechanism of Interference:

Iodoacetone, as an alkylating agent, can potentially modify critical cysteine residues on

proteins within the NF-κB signaling cascade. For instance, components of the IκB kinase

(IKK) complex or NF-κB transcription factors themselves contain cysteines that are

sensitive to redox modifications. Alkylation of these residues could inhibit their function

and thereby suppress NF-κB activation.

By inducing oxidative stress, iodoacetone can also indirectly affect NF-κB signaling, as

this pathway is redox-sensitive.

Potential Inhibition of NF-κB Signaling by Iodoacetone

Caption: Potential points of inhibition of the NF-κB pathway by iodoacetone.

Mitogen-Activated Protein Kinase (MAPK) Signaling
Pathway
The MAPK signaling pathways (including ERK, JNK, and p38) are involved in a wide range of

cellular processes, such as proliferation, differentiation, and apoptosis. These pathways are

also sensitive to oxidative stress.

Potential Mechanism of Interference:

Similar to the NF-κB pathway, key proteins in the MAPK cascades, such as kinases and

phosphatases, contain cysteine residues that are susceptible to alkylation by
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iodoacetone. Modification of these residues could lead to either activation or inhibition of

the pathway, depending on the specific protein and residue targeted.

The induction of oxidative stress by iodoacetone can lead to the activation of stress-

responsive MAPK pathways like JNK and p38.

Potential Modulation of MAPK Signaling by Iodoacetone

Caption: Potential modulation of MAPK signaling pathways by iodoacetone.

Conclusion
Iodoacetone is a versatile and powerful reagent for researchers in the fields of biochemistry,

cell biology, and drug development. Its ability to specifically target and covalently modify

cysteine residues makes it an invaluable tool for studying enzyme mechanisms, identifying

active site residues, and probing the role of specific proteins in cellular processes. A thorough

understanding of its physical and chemical properties, as well as careful adherence to handling

and experimental protocols, is essential for its safe and effective use in the laboratory. Further

research is warranted to fully elucidate the specific effects of iodoacetone on complex cellular

signaling networks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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